N-Ethenylpropanamide
Description
Contextualization within the Field of N-Vinyl Amide Chemistry
N-Ethenylpropanamide belongs to the broader class of N-vinyl amides, which are characterized by a vinyl group (CH2=CH-) bonded to the nitrogen atom of an amide functional group. This structural arrangement confers a unique reactivity profile, distinguishing them from other vinyl monomers like vinyl esters or acrylates. The nitrogen atom's lone pair of electrons can interact with the vinyl group's pi-system, influencing its polymerization behavior and the properties of the resulting polymer.
Other prominent members of this class include N-vinylformamide (NVF), N-vinylacetamide (NVA), and N-vinylpyrrolidone (NVP), a cyclic vinyl amide. alfa-chemistry.comwikipedia.org These monomers are known for their ability to undergo radical polymerization to produce water-soluble polymers with good biocompatibility and thermal stability. sigmaaldrich.comresearchgate.net The polymers derived from N-vinyl amides, such as poly(N-vinylformamide) and poly(N-vinylacetamide), are precursors to functional polymers used in a variety of fields. This compound, with its propionyl group, offers a different balance of hydrophilicity and hydrophobicity compared to its smaller analogues, NVF and NVA, potentially leading to polymers with distinct solubility and thermal response characteristics.
Historical Development and Significance of Vinyl Amide Monomers
The development of vinyl monomers has been a cornerstone of polymer chemistry since the early 20th century, with initial breakthroughs focusing on compounds like vinyl chloride and styrene. tandfonline.com The synthesis and polymerization of N-vinyl amides, however, presented more significant challenges. A major historical advancement in this area was the work of Walter Reppe, whose research using high-pressure acetylene (B1199291) chemistry enabled the large-scale industrial production of N-vinylpyrrolidone (NVP). rloginconsulting.com
The synthesis of acyclic N-vinyl amides remained a focus of academic and industrial research. For instance, N-vinylacetamide (NVA) was introduced in the 1960s, but its successful industrialization was only achieved by Showa Denko K.K. in 1997. wikipedia.org The development of new catalytic systems has been crucial for the advancement of vinyl amide synthesis. For example, palladium-catalyzed reactions involving vinyl acetate (B1210297) have provided a non-acetylene route to various N-vinyl monomers. rloginconsulting.com This continuous evolution of synthetic methods has made a wider range of N-vinyl amide monomers, including this compound, more accessible for research and development.
Overview of Contemporary Research Directions in this compound Chemistry
While direct research on this compound is not as widespread as for other vinyl amides, current trends in polymer science point to several promising research directions. The primary focus is on its use as a monomer for creating novel functional polymers.
Advanced Polymerization Techniques: Modern research heavily utilizes controlled radical polymerization (CRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to synthesize polymers with well-defined architectures, controlled molecular weights, and low dispersity. sigmaaldrich.com Applying these techniques to this compound would allow for the creation of precisely structured homopolymers and block copolymers. These well-defined polymers are essential for investigating structure-property relationships and for applications in fields like nanotechnology and biomedicine.
Stimuli-Responsive Polymers: A significant area of contemporary polymer research is the development of "smart" materials that respond to external stimuli like temperature or pH. mdpi.com Many N-substituted polyacrylamides, such as poly(N-isopropylacrylamide) (PNIPAM), exhibit a Lower Critical Solution Temperature (LCST), where the polymer undergoes a reversible phase transition from soluble to insoluble in water as the temperature is raised. mdpi.comresearchgate.net By analogy, poly(this compound) is being investigated for similar thermoresponsive properties. The specific nature of the propionamide (B166681) side chain could tune the LCST to temperatures relevant for biomedical applications.
Novel Synthesis Methods: The development of more efficient and atom-economical methods for synthesizing N-vinyl amides is an ongoing research goal. A recently reported method involves a [3+2] cycloaddition between a vinyl azide (B81097) and an enolate, which unexpectedly rearranges to form an N-vinyl amide. nih.gov Such innovative synthetic routes could make monomers like this compound more readily available for polymerization studies and material development.
Applications in Formulations: Patent literature indicates interest in this compound and its polymers as components in specialized industrial formulations. These include applications as additives in lubricating oil compositions and as part of the coating for ink-jet recording sheets, where the properties of the polymer can help control viscosity and ink absorption. google.comgoogle.com.na
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| Molecular Formula | C₅H₉NO | - |
| Molar Mass | 99.13 g/mol | Calculated |
| SMILES | CCC(=O)NC=C | google.com.na |
| Physical State | Not extensively documented | - |
| Boiling Point | Not extensively documented | - |
| Melting Point | Not extensively documented | - |
| Solubility | Not extensively documented | - |
Table 2: Comparison of Common N-Vinyl Amide Monomers
| Monomer | Chemical Formula | Molar Mass ( g/mol ) | Key Features |
|---|---|---|---|
| N-Vinylformamide (NVF) | C₃H₅NO | 71.08 | Precursor to polyvinylamine, highly hydrophilic. alfa-chemistry.com |
| N-Vinylacetamide (NVA) | C₄H₇NO | 85.11 | Non-ionic, water-soluble, forms amphipathic copolymers. wikipedia.org |
| This compound | C₅H₉NO | 99.13 | Expected to have increased hydrophobicity compared to NVF and NVA. |
| N-Vinylcaprolactam (NVCL) | C₈H₁₃NO | 139.20 | Cyclic amide, its polymer (PNVCL) is thermoresponsive and biocompatible. researchgate.net |
Structure
3D Structure
Properties
CAS No. |
40652-23-1 |
|---|---|
Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
N-ethenylpropanamide |
InChI |
InChI=1S/C5H9NO/c1-3-5(7)6-4-2/h4H,2-3H2,1H3,(H,6,7) |
InChI Key |
IUWVWLRMZQHYHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC=C |
Origin of Product |
United States |
Reaction Mechanisms and Kinetic Studies of N Ethenylpropanamide
Fundamental Organic Reaction Pathways Involving N-Ethenylpropanamide Monomer
The reactivity of this compound is largely dictated by its ethenyl (vinyl) group and the adjacent amide linkage. These functional groups allow the monomer to participate in a variety of organic reactions, including nucleophilic and electrophilic additions, as well as rearrangement reactions.
Nucleophilic Addition Mechanisms to the Ethenyl Moiety
Nucleophilic addition is a key reaction pathway for this compound, particularly in polymerization processes. wikipedia.org In this type of reaction, a nucleophile, an electron-rich species, attacks the electron-deficient carbon-carbon double bond of the ethenyl group. wikipedia.org The polarity of the C=C bond, influenced by the electron-withdrawing amide group, makes the terminal carbon atom susceptible to nucleophilic attack. wikipedia.org
Nucleophilic addition reactions can proceed through either concerted or stepwise mechanisms. psiberg.comnumberanalytics.com
Concerted Mechanism: In a concerted reaction, bond formation and bond breaking occur simultaneously in a single transition state. psiberg.comnumberanalytics.comquora.com For this compound, this would involve the nucleophile attacking the vinyl group at the same time as the pi bond breaks. This pathway is generally characterized by a single energy barrier. psiberg.com A classic example of a concerted reaction is the SN2 reaction. numberanalytics.comquora.comwikipedia.org
Stepwise Mechanism: A stepwise reaction involves the formation of one or more intermediates. psiberg.comquora.com In the context of nucleophilic addition to this compound, a stepwise mechanism would likely involve the initial attack of the nucleophile to form a carbanionic intermediate, which is then protonated or reacts with another electrophile in a subsequent step. This pathway involves multiple transition states and intermediates. psiberg.com The SN1 reaction is a well-known example of a stepwise process. quora.com
The distinction between these mechanisms can often be elucidated through kinetic studies and isotopic labeling experiments. nih.gov For many polymerization reactions involving vinyl monomers, the mechanism is typically a stepwise process involving radical or ionic intermediates.
The reactivity of this compound in nucleophilic addition reactions is significantly influenced by both steric and electronic factors. tandfonline.comresearchgate.net
Electronic Factors: The electron-withdrawing nature of the amide group plays a crucial role. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, which in turn affects the electron density of the vinyl group. This resonance effect can either activate or deactivate the double bond towards nucleophilic attack depending on the specific conformation (cis/trans) of the amide bond. tandfonline.comresearchgate.nettandfonline.com The cis conformation, for instance, can lead to electronic inhibition, reducing the reactivity of the monomer. tandfonline.comresearchgate.nettandfonline.com
Steric Factors: The size and arrangement of substituents on both the nitrogen atom and the vinyl group can sterically hinder the approach of a nucleophile. tandfonline.comresearchgate.nettandfonline.com Increased steric bulk around the reaction center can slow down the rate of reaction. rsc.org For example, studies on related N-vinylamides have shown that larger substituents on the amide nitrogen can lead to a decrease in reactivity. tandfonline.com The cis/trans isomerism of the amide bond also has a steric component; the cis isomer can present greater steric hindrance to an incoming nucleophile or a propagating radical center during polymerization. tandfonline.comresearchgate.nettandfonline.com
The interplay of these factors is evident in the photopolymerization behavior of N-vinylamides, where the less sterically hindered and electronically favorable trans conformation of monomers like N-vinylformamide (NVF) leads to higher reactivity compared to cyclic or N-substituted derivatives that are predominantly in the cis conformation. tandfonline.comresearchgate.nettandfonline.com
Concerted vs. Stepwise Reaction Mechanisms
Electrophilic Addition Reactions to the Ethenyl Moiety
In an electrophilic addition reaction, the electron-rich pi bond of the ethenyl group acts as a nucleophile, attacking an electrophile. numberanalytics.combyjus.com This type of reaction typically proceeds in two steps: the initial attack by the alkene on the electrophile to form a carbocation intermediate, followed by the attack of a nucleophile on the carbocation. libretexts.orgchemistrysteps.com
The stability of the resulting carbocation intermediate is a key factor in determining the regioselectivity of the reaction, often following Markovnikov's rule. savemyexams.com For this compound, the nitrogen atom's ability to stabilize an adjacent positive charge through resonance could influence the reaction pathway. The general mechanism involves the electrophile adding to the carbon atom that results in the more stable carbocation. libretexts.org
Rearrangement Reactions Involving the Amidic Linkage
The amide linkage in this compound can participate in various rearrangement reactions, often under specific conditions such as strong acid or base, or with the use of certain reagents. tmv.ac.in While specific rearrangement reactions extensively documented for this compound itself are not prevalent in the provided search results, general amide rearrangements can be considered. These can include:
Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. hiralalpaulcollege.ac.in
Curtius Rearrangement: Similar to the Hofmann rearrangement, this reaction involves an acyl azide (B81097) that rearranges to an isocyanate, which can then be converted to an amine. libretexts.org
Beckmann Rearrangement: This reaction converts an oxime into an amide. libretexts.org While not a direct rearrangement of the amide itself, it is a related transformation within amide chemistry.
Claisen Rearrangement: Certain N-allyl amides can undergo Claisen-type rearrangements. While this compound is not an N-allyl amide, this highlights the potential for rearrangements in related systems. bdu.ac.in
These rearrangements typically involve the migration of a group to an electron-deficient atom, often nitrogen or carbon. tmv.ac.inmasterorganicchemistry.com
Detailed Kinetic Analysis of this compound Reactions
A detailed kinetic analysis of the reactions of this compound is essential for understanding reaction rates, determining reaction orders, and elucidating mechanisms. rsc.org Such analyses often involve monitoring the concentration of reactants or products over time under various conditions.
Kinetic studies on the polymerization of related vinyl monomers have utilized techniques like differential scanning calorimetry (DSC) to determine kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A). nih.govsonar.ch Isoconversional methods are often employed to analyze the kinetics of complex processes like polymerization, where the activation energy may change with the degree of conversion. nih.govsonar.chmdpi.com
Rp = k[M]^m[I]^n
where k is the rate constant, [M] is the monomer concentration, [I] is the initiator concentration, and m and n are the reaction orders with respect to the monomer and initiator, respectively. rsc.org
Autocatalytic kinetic models have been successfully applied to describe the polymerization of some monomers, where a reaction product acts as a catalyst. rsc.orgnih.gov This can be relevant in systems where the polymer product influences the subsequent reaction steps.
The following table summarizes hypothetical kinetic data for the polymerization of this compound under different conditions, illustrating the type of information obtained from kinetic studies.
| Experiment | [this compound] (mol/L) | [Initiator] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.01 | 1.2 x 10⁻⁵ |
| 2 | 0.20 | 0.01 | 2.4 x 10⁻⁵ |
| 3 | 0.10 | 0.02 | 1.7 x 10⁻⁵ |
Determination of Rate Laws and Kinetic Orders
The rate law for a chemical reaction is a mathematical expression that describes the relationship between the reaction rate and the concentration of the reactants. openstax.org For the polymerization of a vinyl monomer like this compound, the rate law is typically determined experimentally by measuring the reaction rate at varying concentrations of the monomer and initiator. openstax.orglibretexts.org
The general form of the rate law for a free-radical polymerization is given by:
Rate = k[M]m[I]n
Where:
[M] is the monomer concentration.
[I] is the initiator concentration.
k is the rate constant.
m and n are the reaction orders with respect to the monomer and initiator, respectively. openstax.org
For many free-radical polymerizations, the reaction is found to be first-order with respect to the monomer (m=1) and half-order with respect to the initiator (n=0.5). This is because the termination step often involves the combination of two radical chains. However, the exact orders can vary depending on the specific reaction conditions, solvent, and the nature of the terminating step.
Studies on structurally similar N-vinyl monomers, such as N-vinyl pyrrolidone (NVP) and N-vinyl formamide (B127407) (NVF), have shown that the kinetics can be complex. For example, the propagation rate coefficient (k_p) for N-vinyl monomers can be dependent on the monomer concentration, especially in aqueous solutions where hydration and hydrogen bonding play a significant role. researchgate.net This dependency suggests that the local monomer concentration at the reactive site of the growing polymer chain may differ from the bulk concentration, influencing the observed rate law. researchgate.net
Table 1: Illustrative Reaction Orders for Free-Radical Polymerization of Vinyl Monomers Note: Data for this compound is not readily available in the reviewed literature. This table presents typical experimental orders for analogous vinyl monomers to illustrate the concept.
| Monomer | Reaction Order w.r.t. Monomer (m) | Reaction Order w.r.t. Initiator (n) | Overall Reaction Order (m+n) |
| Typical Vinyl Monomer | 1 | 0.5 | 1.5 |
| Styrene | 1 | 0.5 | 1.5 |
| Methyl Methacrylate (B99206) | 1 | 0.5 | 1.5 |
Activation Energy and Thermodynamic Parameters of Reactions
The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. nih.gov For polymerization, it is a critical parameter that dictates the temperature dependence of the reaction rate. It can be determined using the Arrhenius equation by measuring the rate constant (k) at different temperatures. Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed. libretexts.orglibretexts.org
Thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), describe the energy changes and spontaneity of a reaction. wisdomlib.org These parameters are essential for understanding the feasibility and equilibrium position of the polymerization process. wisdomlib.orgnumberanalytics.com
Enthalpy of Polymerization (ΔH_p): This is the heat released during the conversion of a monomer to a polymer. For most vinyl polymerizations, this process is exothermic (negative ΔH_p) because the formation of a stable sigma bond from a less stable pi bond is energetically favorable.
Entropy of Polymerization (ΔS_p): This represents the change in randomness. Polymerization typically leads to a decrease in entropy (negative ΔS_p) as disordered monomer molecules become part of a more ordered polymer chain.
Gibbs Free Energy of Polymerization (ΔG_p): This determines the spontaneity of the reaction and is given by the equation ΔG_p = ΔH_p - TΔS_p. For polymerization to be spontaneous, ΔG_p must be negative.
Table 2: Illustrative Activation and Thermodynamic Parameters for Vinyl Monomer Polymerization Note: Specific experimental data for this compound is limited. This table provides representative values for other vinyl monomers.
| Parameter | Styrene (ST) | Methyl Methacrylate (MMA) | General Significance |
| Activation Energy of Propagation, E_a(k_p) (kJ/mol) | ~32.5 | ~22.3 | Energy barrier for adding a monomer unit to the growing chain. |
| Activation Energy of Termination, E_a( | 18 - 24 (bulk) | 25 - 39 (solution) nih.gov | Energy barrier for the termination reaction. |
| Enthalpy of Polymerization, ΔH_p (kJ/mol) | -69 | -58 | Heat released during polymerization; indicates reaction exothermicity. |
| Entropy of Polymerization, ΔS_p (J/mol·K) | -104 | -117 | Change in disorder; typically negative as monomers form ordered chains. |
Catalytic Effects on Reaction Rates and Selectivity
In the context of this compound polymerization, various catalytic systems could be employed:
Homogeneous Catalysts: These exist in the same phase as the reactants. github.io For vinyl polymerizations, soluble metal complexes or radical initiators act as homogeneous catalysts.
Heterogeneous Catalysts: These are in a different phase from the reactants, such as a solid catalyst in a liquid monomer solution. libretexts.org Ziegler-Natta catalysts, for instance, are heterogeneous systems widely used for polymerizing olefins and have been adapted for some polar vinyl monomers. nih.gov
Enzymes (Biocatalysts): These are proteins that catalyze biochemical reactions with high specificity. nih.gov While less common for synthetic polymers, research into enzymatic polymerization is a growing field.
The choice of catalyst can significantly influence selectivity. For example, specific neodymium-based catalysts have been shown to produce high 1,4-cis content in the polymerization of dienes, demonstrating stereoselectivity. rsc.org For polar monomers like vinyl ethers, hydrogen bond donor (HBD) catalysts have been developed to facilitate controlled cationic polymerization even under ambient conditions, producing polymers with well-defined molecular weights. nih.gov The catalyst can affect not only the rate but also the polymer's tacticity (the stereochemical arrangement of the side groups), which in turn influences the material's physical properties.
Table 3: Potential Catalytic Systems for this compound Polymerization Note: This table is based on catalysts used for structurally similar vinyl and polar monomers.
| Catalyst Type | Example(s) | Phase | General Effect on Vinyl Polymerization |
| Radical Initiators | AIBN, Benzoyl Peroxide | Homogeneous | Initiates free-radical polymerization; rate is proportional to initiator concentration. |
| Ziegler-Natta Catalysts | NdCl₃·3TEP/TIBA nih.gov | Heterogeneous | Can polymerize polar vinyl monomers; may offer stereocontrol. nih.govrsc.org |
| Cationic Initiators | HBD/Organic Acid Pair nih.gov | Homogeneous | Enables controlled cationic polymerization of polar monomers like vinyl ethers. nih.gov |
| Metal Complexes | Ruthenium or Palladium-based complexes mdpi.comcsic.es | Homogeneous | Used in controlled radical polymerization (CRP) techniques for various methacrylates. mdpi.com |
Elucidation of Reaction Intermediates and Transition States
Free-Radical Polymerization: The key intermediate is a free radical . The reaction is initiated by a radical species that adds to the vinyl group's double bond. This creates a new, larger radical at the carbon atom, which then propagates by adding to another monomer molecule. The intermediate is a neutral species with an unpaired electron on the terminal carbon of the growing polymer chain. allen.in
Cationic Polymerization: The intermediate is a carbocation . An electrophilic initiator adds to the double bond, creating a positive charge on the carbon atom. This carbocation is the active center that propagates the chain by attacking the electron-rich double bond of the next monomer. allen.in
Anionic Polymerization: The intermediate is a carbanion . A nucleophilic initiator attacks the double bond, creating a negative charge on the carbon, which then serves as the propagating species.
Transition States represent the highest potential energy point along the reaction coordinate between a reactant and an intermediate or a product. nih.gov It is an unstable, fleeting arrangement of atoms that is not a distinct chemical species and cannot be isolated. nih.gov In the propagation step of this compound polymerization, the transition state would involve the partial formation of a new carbon-carbon bond between the active center of the growing chain (be it a radical, cation, or anion) and a monomer molecule, along with the partial breaking of the monomer's pi bond. The energy required to reach this state is the activation energy of that step.
Polymerization Studies of N Ethenylpropanamide
Homopolymerization Mechanisms of N-Ethenylpropanamide
The homopolymerization of this compound, an N-vinylamide, can be achieved through various mechanisms. As a non-conjugated, less activated monomer (LAM), its polymerization behavior is distinct from more activated monomers like styrenes or acrylates. nii.ac.jp The vinyl group is directly attached to the nitrogen atom of the amide group, which significantly influences its reactivity. nii.ac.jp
Free Radical Polymerization: Initiation, Propagation, and Termination
Free radical polymerization is a common method for polymerizing vinyl monomers and proceeds via a chain-growth mechanism involving three primary steps. researchgate.netsnu.ac.kr
Initiation: This first step involves the generation of free radicals from an initiator molecule, followed by the addition of this radical to the first monomer unit. rsc.org Thermal initiators, such as azo compounds like 2,2'-azobisisobutyronitrile (AIBN) or peroxides like benzoyl peroxide (BPO), are frequently used. rsc.orgresearchgate.neteuropa.eu These molecules decompose upon heating to form primary radicals (R•). The primary radical then attacks the carbon-carbon double bond of an this compound monomer, forming a new, monomer-centered radical. This process is the rate-limiting step in initiation. rsc.org
Propagation: The newly formed monomer radical rapidly adds to successive this compound molecules. snu.ac.kr This step involves the sequential addition of monomers to the growing polymer chain, transferring the radical active site to the terminal monomer unit after each addition. This process continues, leading to the formation of a long polymer chain. rsc.org
Termination: The growth of a polymer chain is concluded through termination reactions. snu.ac.kr This typically occurs through two main pathways: combination (or coupling), where two growing polymer chain radicals react to form a single, longer polymer chain, or disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two terminated polymer chains (one with a saturated end group and one with an unsaturated end group). mdpi.com Chain transfer reactions to the monomer, polymer, or solvent can also terminate the growth of one chain while initiating another, which can affect the molecular weight of the final polymer. snu.ac.kr For N-vinylamides like N-vinyl pyrrolidone (NVP), chain transfer to the solvent has been noted as a significant side reaction that can produce byproducts. nih.gov
Kinetic modeling is a vital tool for understanding and predicting the behavior of polymerization reactions, including reaction rates, molecular weight development, and monomer conversion over time. mdpi.com For the free radical polymerization of this compound, a kinetic model would be constructed based on the elementary reactions of initiation, propagation, termination, and any significant chain transfer reactions.
The rate of polymerization (R_p) is primarily dependent on the monomer concentration ([M]) and the concentration of propagating radicals ([P•]), as described by the general equation:
R_p = k_p[M][P•]
where k_p is the propagation rate constant. mdpi.com
Developing a comprehensive model requires determining the rate constants for each elementary step. mdpi.com Experimental techniques such as differential scanning calorimetry (DSC) can be used to monitor the heat flow of the exothermic polymerization reaction, which is proportional to the reaction rate. mdpi.commcmaster.ca This data allows for the estimation of kinetic parameters. For the related monomer N-vinylformamide (NVF), detailed kinetic models have been developed to describe its free radical polymerization process. researchgate.net Similarly, theoretical studies on N-vinylpyrrolidone (NVP) polymerization have used quantum mechanics-based methods to calculate propagation rate constants, which were found to be in the range of 10¹–10³ M⁻¹ s⁻¹, influenced by the choice of initiator and solvent. mdpi.com Such models, often accounting for diffusion-controlled phenomena at high conversions (the Trommsdorff or gel effect), can successfully simulate the dynamic evolution of the polymerization system. mdpi.comrsc.org
Conventional free radical polymerization typically produces polymers with broad molecular weight distributions and limited control over the final molecular weight, resulting in high dispersity (Đ) values (Đ = M_w/M_n). nih.gov To synthesize well-defined poly(this compound) with predictable molecular weights and low dispersity (Đ close to 1.0), controlled radical polymerization (CRP) techniques are necessary. nii.ac.jp These methods are often referred to as reversible-deactivation radical polymerization (RDRP). nii.ac.jp
This compound is classified as a Less Activated Monomer (LAM), which means specific RDRP techniques must be employed for successful control. nii.ac.jp Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a highly versatile and effective method for LAMs. nih.gov The key to a successful RAFT polymerization is the selection of an appropriate chain transfer agent (CTA). For LAMs like N-vinylamides, xanthates and dithiocarbamates are the recommended classes of CTAs. nii.ac.jpnih.gov
The RAFT mechanism introduces a dynamic equilibrium between a small number of active, propagating polymer chains and a large number of dormant chains, which are reversibly capped by the CTA. nih.gov This process ensures that all chains are initiated at approximately the same time and grow at a similar rate, leading to a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution. europa.eu By carefully selecting the ratio of monomer to CTA to initiator, the final molecular weight can be precisely targeted. ulisboa.pt
| Control Strategy | Technique | Key Components | Expected Outcome for Poly(this compound) |
|---|---|---|---|
| Conventional | Free Radical Polymerization | Initiator (e.g., AIBN, BPO) | High dispersity (Đ >> 1.5), poor control over molecular weight. |
| Controlled | RAFT Polymerization | Initiator + CTA (Xanthate or Dithiocarbamate) | Low dispersity (Đ < 1.3), predictable molecular weight based on [Monomer]/[CTA] ratio, linear evolution of M_n with conversion. nii.ac.jpnih.gov |
| Controlled | Cobalt-Mediated Radical Polymerization (CMRP) | Organocobalt(III) complex | Potential for control, though may require an external radical initiator (reverse ATRP mechanism) to improve molecular weight control. nii.ac.jpuni-bayreuth.de |
Kinetic Modeling of Radical Homopolymerization
Anionic Polymerization Pathways and Mechanism
Anionic polymerization is a form of chain-growth polymerization initiated by a nucleophilic species. It can produce polymers with very low dispersity and is often a true living polymerization, meaning there are no inherent termination or chain transfer steps. mcmaster.ca The mechanism involves the initiation of a monomer by a strong nucleophile (e.g., an organolithium compound like n-butyllithium), creating a propagating carbanion. This carbanion then adds to subsequent monomer units. mcmaster.ca
However, the application of anionic polymerization to N-vinylamides, including this compound, is highly problematic. nii.ac.jp The presence of the amide group introduces complications. The amide proton can be acidic, and the carbonyl group is susceptible to nucleophilic attack. These functional groups can react with the highly reactive carbanionic initiator or the propagating chain end. Such side reactions lead to the quenching of the initiator and termination of the polymer chain, which is why attempts to polymerize acyclic N-vinylamides anionically often result in low conversions and the formation of only oligomers. nii.ac.jp
The choice of initiator is critical in anionic polymerization. Typical initiators include organometallic compounds (e.g., alkyllithiums), alkali metals, and metal amides. mcmaster.ca For vinyl monomers, the initiator must be sufficiently nucleophilic to attack the double bond.
In the case of N-vinylamides, these powerful nucleophilic initiators tend to react with the amide group itself rather than initiating polymerization at the vinyl group. Potential side reactions include:
Proton Abstraction: The initiator can deprotonate the N-H group of the amide, neutralizing the initiator and rendering it inactive for polymerization.
Nucleophilic Attack at the Carbonyl: The initiator can add to the electrophilic carbonyl carbon of the amide group.
These side reactions consume the initiator and prevent the formation of high molecular weight polymer, severely limiting the utility of conventional anionic initiators for this class of monomers. nii.ac.jp
A living polymerization is characterized by the absence of termination and chain transfer reactions, allowing polymer chains to remain active indefinitely as long as the monomer is available. rsc.org This leads to key features, including a linear relationship between the number-average molecular weight (M_n) and monomer conversion, and the ability to synthesize block copolymers by sequential monomer addition.
Due to the prevalence of the side reactions discussed above, the anionic polymerization of this compound does not exhibit living characteristics. nii.ac.jp The propagating carbanions are readily terminated by reactions with the amide functionality, preventing controlled chain growth. Therefore, achieving well-defined polymers of this compound through anionic polymerization is generally considered unfeasible. In contrast, controlled radical polymerization techniques can achieve a "pseudo-living" state, providing the desired control over the polymer architecture. nii.ac.jpnih.gov
Initiator Systems and Their Influence on Polymerization
Controlled/Living Radical Polymerization (CRP) Techniques for this compound
Controlled/living radical polymerization (CRP) methods offer precise control over polymer molecular weight, architecture, and dispersity. wikipedia.orgresearchgate.net These techniques are crucial for synthesizing well-defined polymers from a variety of monomers, including this compound. wikipedia.orgresearchgate.net
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a versatile and robust CRP technique used to create well-defined polymers. wikipedia.orgspringernature.com It involves the reversible transfer of a halogen atom between a transition metal catalyst and a dormant polymer chain, which allows for the controlled growth of polymer chains. wikipedia.orgnih.gov This method is tolerant of many functional groups and allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (typically between 1.05 and 1.2). wikipedia.org
The general mechanism of ATRP involves a transition metal complex (commonly copper-based) that activates a dormant species (an alkyl halide initiator) to generate a radical. wikipedia.orgsigmaaldrich.com This radical then propagates by adding to monomer units. The resulting growing polymer chain is subsequently deactivated by the higher oxidation state metal complex, reforming the dormant species. This reversible activation-deactivation process establishes an equilibrium that is heavily shifted towards the dormant species, keeping the radical concentration low and minimizing termination reactions. wikipedia.org
For acrylamide (B121943) derivatives, such as N,N-dimethylacrylamide, ATRP has been successfully employed using initiating systems like methyl 2-chloropropionate/CuCl/tris(2-dimethylaminoethyl)amine in toluene (B28343) at room temperature. cmu.edu This system has produced polymers with low polydispersity (Mw/Mn = 1.2) and a linear increase of molecular weight with conversion. cmu.edu However, the polymerization may reach a limited conversion, which can be improved by increasing the catalyst-to-initiator ratio. cmu.edu The limitation is often attributed to the loss of activity of the catalytic system rather than the termination of active chain ends. cmu.edu
Table 1: Representative Conditions for ATRP of Acrylamide Monomers
| Monomer | Initiator | Catalyst System | Solvent | Temperature (°C) | Mw/Mn | Reference |
| N,N-dimethylacrylamide | Methyl 2-chloropropionate | CuCl/Tris(2-dimethylaminoethyl)amine | Toluene | 20 | 1.2 | cmu.edu |
| N-isopropylacrylamide | Ethyl 2-bromoisobutyrate | CuCl/CuCl2/Me6TREN | - | - | 1.03-1.14 | cmu.edu |
| Methacrylic Acid | - | Cu(I)/Na2EDTDAA | Water-Methanol | - | - | cmu.edu |
This table is for illustrative purposes and specific conditions for this compound would require experimental determination.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that provides excellent control over polymer architecture. wikipedia.orgmdpi.com This method utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization through a reversible chain-transfer process. wikipedia.org RAFT polymerization is compatible with a wide range of monomers and reaction conditions. mdpi.comtcichemicals.com
The RAFT mechanism involves a series of addition-fragmentation equilibria. nih.gov A propagating radical adds to the CTA, forming an intermediate radical. This intermediate can then fragment to release a new radical, which can initiate further polymerization, and a polymeric CTA. This process establishes a dynamic equilibrium between active and dormant chains, allowing for controlled polymer growth. nih.gov
RAFT polymerization is initiated by conventional free-radical initiators, and the choice of CTA is crucial for successful polymerization of a given monomer. boronmolecular.comsigmaaldrich.com The process can be performed in various solvents, including water, toluene, and acetone, or in bulk. boronmolecular.com For acrylamide derivatives, RAFT has been used to synthesize sequence-controlled multiblock copolymers with high monomer conversions (97–100%) and monomodal molecular weight distributions. monash.edu
Table 2: Key Components in RAFT Polymerization
| Component | Function | Examples |
| Monomer | Building block of the polymer | This compound, Acrylates, Styrenes |
| Initiator | Source of initial radicals | AIBN, VAZO-88 |
| RAFT Agent (CTA) | Controls polymerization via reversible chain transfer | Dithioesters, Trithiocarbonates, Xanthates |
| Solvent | Dissolves reactants and controls viscosity | Toluene, Benzene, Acetonitrile |
Copolymerization of this compound with Diverse Monomers
Copolymerization is a process in which two or more different types of monomers are polymerized together to form a copolymer. wikipedia.org This technique allows for the synthesis of polymers with properties that can be tailored by adjusting the type and ratio of the monomers in the final polymer chain. tulane.edu
Synthesis and Structural Characterization of Copolymers with Acidic Monomers
The copolymerization of N-substituted acrylamides with acidic monomers like acrylic acid and methacrylic acid is a common strategy to introduce functional groups and modify the properties of the resulting polymers. For instance, hydrogel copolymers of N,N-dimethyl acrylamide and acrylic acid have been synthesized via solution polymerization. mdpi.com The composition and structure of such copolymers are typically characterized using techniques like Fourier transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), scanning electron microscopy (SEM), and elemental analysis. mdpi.commdpi.com
The synthesis of copolymers of N-vinyl-2-pyrrolidone and acrylic acid has been achieved through free radical polymerization using initiators like 4,4'-azobis(4-cyanovaleric acid). researchgate.net Similarly, amphiphilic triblock copolymers of poly(acrylic acid) and polystyrene have been synthesized using a combination of ATRP and nitroxide radical coupling. rsc.org
Copolymerization with Polyether Compounds for Tailored Properties
Copolymerization with polyether compounds, such as polyethylene (B3416737) glycol (PEG), is a widely used method to impart specific properties like hydrophilicity, biocompatibility, and stimuli-responsiveness to the final polymer. sigmaaldrich.comrsc.org These copolymers can be synthesized through various methods, including melt polycondensation. mdpi.com For example, N-substituted polyether-block-amide copolymers have been prepared by the melt polycondensation of nylon-6 prepolymer and polytetramethylene ether glycol. mdpi.com
The incorporation of polyether segments can significantly influence the thermal properties and crystallinity of the resulting copolymers. mdpi.com PEGylated nanoparticles, formed from copolymers like PLGA-PEG, have shown promise in biomedical applications due to their ability to penetrate mucus layers. nih.gov
Reactivity Ratios and Monomer Sequence Distribution in Copolymers
The reactivity ratios of monomers in a copolymerization reaction are crucial parameters that describe the relative reactivity of the propagating chain ends towards the different monomers present in the system. wikipedia.orgmdpi.com These ratios, denoted as r1 and r2, determine the composition of the resulting copolymer and the sequence distribution of the monomer units along the polymer chain. tulane.eduwikipedia.org
The Mayo-Lewis equation is a fundamental model used to relate the monomer feed composition to the instantaneous copolymer composition using the reactivity ratios. wikipedia.org Different values of r1 and r2 lead to different types of copolymers:
r1 ≈ r2 ≈ 1: Random copolymer. wikipedia.org
r1 > 1 and r2 < 1: The copolymer is enriched in monomer 1. researchgate.net
r1 ≈ r2 ≈ 0: Alternating copolymer. wikipedia.org
r1 > 1 and r2 > 1: Tendency to form block copolymers. tulane.edu
The reactivity ratios can be determined experimentally by performing copolymerizations at various monomer feed ratios and analyzing the resulting copolymer compositions. mdpi.com Methods like Fineman-Ross, inverted Fineman-Ross, and Kelen-Tudos are commonly used for this purpose. mdpi.com For example, in the copolymerization of N,N-dimethyl acrylamide (r1) and acrylic acid (r2), the reactivity ratios were found to be approximately 0.38 and 1.45, respectively, indicating a tendency for the incorporation of acrylic acid. mdpi.com The sequence distribution, which describes the arrangement of monomer units (e.g., dyads, triads), can be calculated from the reactivity ratios and provides insight into the copolymer's microstructure. researchgate.netmdpi.com
Formation of Graft and Block Copolymers
The synthesis of graft and block copolymers of this compound, also known as N-vinylpropanamide, is a key area of research for developing advanced materials with tailored properties. These copolymers combine the distinct characteristics of different polymer segments within a single macromolecule. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are instrumental in achieving the desired complex architectures with controlled molecular weights and low dispersity. mdpi.comsigmaaldrich.comboronmolecular.comspecificpolymers.comnih.govnih.govsigmaaldrich.com
Graft Copolymers:
Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally different. nih.gov The "grafting from" approach is a common strategy where initiator sites are created along a polymer backbone, from which the this compound chains are then grown. researchgate.net For instance, a polymer backbone can be functionalized with groups capable of initiating the polymerization of this compound. This method allows for the synthesis of graft copolymers with a high density of grafted chains. mdpi.com While specific studies on this compound are limited, research on analogous N-vinylamides demonstrates the feasibility of this approach. For example, graft copolymers of poly(vinyl chloride) have been synthesized by introducing chloroacetate (B1199739) units onto the PVC backbone, which then act as macroinitiators for the ATRP of various monomers. sanyo-chemical.co.jp A similar strategy could be employed for grafting this compound.
Block Copolymers:
Block copolymers are comprised of two or more different homopolymer blocks linked by covalent bonds. nih.gov The synthesis of block copolymers containing poly(this compound) segments can be effectively achieved using CRP techniques. researchgate.net These methods allow for the sequential polymerization of different monomers, leading to well-defined block structures. nih.gov
Organotellurium-mediated radical polymerization (TERP) has been successfully used for the controlled polymerization of acyclic N-vinylamides, including N-vinylacetamide, a close analog of this compound. This technique yields polymers with controlled molecular weights and low dispersity (Đ < 1.25) and has been employed to synthesize block copolymers. acs.org
RAFT polymerization is another powerful tool for synthesizing block copolymers of N-vinylamides. mdpi.comboronmolecular.comspecificpolymers.comnih.govsigmaaldrich.com The choice of the RAFT agent is crucial and depends on the reactivity of the monomer. For N-vinylamides, which are considered Less Activated Monomers (LAMs), xanthates or dithiocarbamates are generally preferred. specificpolymers.com A macro-RAFT agent, which is a polymer chain with a RAFT-active end group, can be used to initiate the polymerization of a second monomer to form a diblock copolymer. mdpi.com
ATRP has also been explored for the polymerization of N-vinylamides, although it can be more challenging due to potential interactions between the monomer's amide group and the metal catalyst. sigmaaldrich.comnih.gov However, modifications to the ATRP system, such as using specific ligands or interfacial catalysis in miniemulsion systems, have shown promise in controlling the polymerization of related monomers and synthesizing block copolymers. acs.org
The table below presents representative data for the synthesis of block copolymers using a related N-vinyl monomer, N-vinylpyrrolidone, via RAFT polymerization, illustrating the level of control achievable.
| Macro-CTA | Second Monomer | Solvent | Temperature (°C) | Time (h) | Mₙ (g/mol) | Dispersity (Đ) | Reference |
|---|---|---|---|---|---|---|---|
| PNVP-xanthate | Vinyl acetate (B1210297) | 1,4-Dioxane | 70 | 24 | 25,000 | 1.4 | mdpi.com |
| PNVP-dithiocarbamate | Styrene | Toluene | 110 | 48 | 32,000 | 1.5 | mdpi.com |
Polymerization in Varied Reaction Environments
The environment in which the polymerization of this compound is conducted significantly influences the reaction kinetics, the properties of the resulting polymer, and the processability of the final product. The primary polymerization environments are solution, bulk, and heterogeneous systems.
In solution polymerization, the monomer and the initiator are dissolved in a non-reactive solvent. wikipedia.org This method offers several advantages, including effective heat dissipation and reduced viscosity of the reaction mixture, which prevents autoacceleration (the gel effect) at high monomer concentrations. wikipedia.org The choice of solvent is critical as it can affect the polymerization rate and the molecular weight of the polymer through chain transfer reactions. wikipedia.org
For N-vinylamides like this compound, water is often a suitable solvent due to their hydrophilic nature. Studies on the free-radical polymerization of the analogous N-vinylformamide in aqueous solution have shown that the polymerization rate is influenced by the monomer concentration. researchgate.net At lower monomer concentrations (e.g., below 40 wt%), the gel effect is less pronounced or absent. researchgate.net The kinetics of polymerization for N-vinyl monomers in solution can be complex, with the rate of propagation sometimes depending on the degree of hydration of the monomer molecules. researchgate.net
The following table shows representative kinetic data for the solution polymerization of N-vinylformamide in an aqueous solution.
| Monomer Conc. (wt%) | Initiator (AIBN) Conc. (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) | Final Conversion (%) | Reference |
|---|---|---|---|---|---|
| 20 | 0.01 | 60 | 1.5 x 10⁻⁵ | 95 | researchgate.net |
| 40 | 0.01 | 60 | 4.2 x 10⁻⁵ | 98 | researchgate.net |
| 60 | 0.01 | 60 | 8.9 x 10⁻⁵ | 99 | researchgate.net |
Bulk polymerization is carried out with only the monomer and a soluble initiator, without the use of a solvent. negamikogyo.co.jp This method offers the advantage of producing a very pure polymer and achieving a high yield per reactor volume. mgcub.ac.in However, controlling the reaction temperature can be challenging due to the exothermic nature of polymerization and the significant increase in viscosity as the reaction progresses. mgcub.ac.in This high viscosity can also lead to a broad molecular weight distribution and the gel effect, where the termination rate decreases, leading to a rapid increase in the polymerization rate. researchgate.net
Research on the bulk polymerization of N-vinylformamide has shown a characteristic gel effect from the early stages of the reaction. researchgate.net The molecular weight of the resulting polymer increases steadily at low conversions and then levels off at higher conversions. researchgate.net A kinetic model based on free volume theory has been proposed to describe the polymerization kinetics and molecular weight development in the bulk polymerization of N-vinylformamide. researchgate.net A recent study on the bulk copolymerization of N-vinylacetamide with 2-methylene-1,3-dioxepane (B1205776) also highlights the use of free radical initiators like 2,2'-azobis(isobutyronitrile) (AIBN) at elevated temperatures (e.g., 60°C). researchgate.net
The table below provides representative data on the bulk polymerization of N-vinylformamide.
| Initiator (AIBN) Conc. (mol/L) | Temperature (°C) | Time to 50% Conversion (min) | Mₙ at 50% Conversion (g/mol) | Reference |
|---|---|---|---|---|
| 0.005 | 60 | 120 | 150,000 | researchgate.net |
| 0.01 | 60 | 75 | 110,000 | researchgate.net |
| 0.01 | 70 | 40 | 95,000 | researchgate.net |
Heterogeneous polymerization techniques involve the polymerization of a monomer in a system where the monomer and/or the resulting polymer are not soluble in the continuous phase. The two main types are emulsion and suspension polymerization. researchgate.net
Emulsion Polymerization:
In emulsion polymerization, a water-insoluble or sparingly soluble monomer is dispersed in an aqueous phase with the aid of a surfactant to form an emulsion. sanyo-chemical.co.jp Polymerization is typically initiated by a water-soluble initiator, and it primarily occurs within the surfactant micelles that have absorbed monomer molecules. mcpolymers.com This technique allows for the production of high molecular weight polymers at a fast polymerization rate, with good heat transfer facilitated by the aqueous medium. mcpolymers.com The final product is a stable colloidal dispersion of polymer particles, often called a latex. rsc.org For water-soluble monomers like this compound, inverse emulsion polymerization is often employed, where aqueous monomer droplets are dispersed in a continuous oil phase. Polymerization-induced self-assembly (PISA) is a modern approach within emulsion polymerization that can be used to create block copolymer nanoparticles with various morphologies. rsc.org
Suspension Polymerization:
Suspension polymerization involves dispersing monomer droplets in a continuous phase, typically water, where the monomer is insoluble. negamikogyo.co.jp A monomer-soluble initiator is used, and the polymerization occurs within each individual monomer droplet, which can be considered as a mini-bulk reactor. negamikogyo.co.jp Stabilizers, such as water-soluble polymers or insoluble inorganic salts, are used to prevent the droplets from coalescing. negamikogyo.co.jp This method produces polymer particles in the form of beads or pearls, which are easily isolated by filtration. mgcub.ac.in For water-soluble monomers, inverse suspension polymerization is the appropriate technique, where an aqueous solution of the monomer is suspended in an organic solvent. tubitak.gov.tr The particle size and morphology can be controlled by factors such as stirring speed, temperature, and the type and concentration of the stabilizer. tubitak.gov.tr
The following table presents typical conditions for the inverse suspension polymerization of a related N-vinyl monomer, N-vinylpyrrolidone.
| Monomer | Continuous Phase | Stabilizer | Initiator | Temperature (°C) | Particle Size (µm) | Reference |
|---|---|---|---|---|---|---|
| N-vinylpyrrolidone | Liquid Vaseline | Ethylenediamine Crosspolymer | Benzoyl Peroxide/N,N-dimethylaniline | 65 | 50-200 | tubitak.gov.tr |
| N-vinylpyrrolidone | Toluene | Ethyl cellulose (B213188) | AIBN | 70 | 100-500 | tubitak.gov.tr |
Advanced Characterization Methodologies for N Ethenylpropanamide Polymers
Spectroscopic Characterization Techniques for Structural Elucidation of Polymers
Spectroscopic methods are indispensable for probing the molecular structure of polymers. They provide detailed information about the atomic and molecular composition, bonding, and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR) for Primary Structure, Tacticity, and Microstructure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed microstructure of polymers. numberanalytics.com By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the primary structure, monomer sequence, and stereochemistry (tacticity) of the polymer chains. numberanalytics.commdpi.com
¹H NMR: Proton NMR is used to identify the types of protons and their immediate chemical environment within the polymer. For poly(N-Ethenylpropanamide), the disappearance of vinyl proton signals (typically found between 5.5 and 7.5 ppm) confirms successful polymerization. mdpi.com The broad signals in the polymer's spectrum, corresponding to the methine (-CH-) and methylene (B1212753) (-CH2-) protons of the polymer backbone, provide evidence of polymer formation. mdpi.comresearchgate.net
¹³C NMR: Carbon-13 NMR offers a wider spectral dispersion and provides detailed information about the carbon skeleton. The carbonyl carbon resonance is particularly sensitive to the polymer's microstructure, allowing for the analysis of monomer sequence pentads and configurational sequence dyads and triads. researchgate.net The methine and methylene carbon signals can reveal the monomer sequence at the triad (B1167595) level. researchgate.net
2D NMR: Techniques like Heteronuclear Multiple Quantum Coherence (HMQC) correlate proton and carbon signals, aiding in the unambiguous assignment of peaks in complex spectra. researchgate.netsid.ir This is particularly useful for assigning stereosequences at various levels (dyad, triad, pentad) to understand the polymer's tacticity (isotactic, syndiotactic, or atactic arrangement). mdpi.comsid.ir The relative intensities of these resolved peaks allow for the quantification of different tactic sequences. mdpi.comresearchgate.net
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Poly(N-vinylamides) in D₂O (Note: Specific shifts for Poly(this compound) may vary. Data is analogous to similar poly(N-vinylamides) like Poly(N-vinylcaprolactam) and Polyacrylamide). mdpi.comsid.ir
| Nucleus | Polymer Group | Typical Chemical Shift (ppm) | Information Provided |
| ¹H | Backbone -CH- | 4.3 - 4.4 | Methine proton environment, tacticity |
| Backbone -CH₂- | 1.7 - 1.9 | Methylene proton environment, tacticity | |
| Side Chain -CH₂-CO- | 2.4 - 2.5 | Protons adjacent to the carbonyl group | |
| Side Chain -N-CH₂- | 3.3 - 3.4 | Protons adjacent to the nitrogen atom | |
| ¹³C | Carbonyl C=O | ~175 | Sensitive to monomer sequence and tacticity |
| Backbone -CH- | ~40-45 | Methine carbon, sensitive to triad sequences | |
| Backbone -CH₂- | ~35-40 | Methylene carbon, sensitive to triad sequences |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy techniques, including FTIR and Raman, are fundamental for identifying functional groups and studying the conformational state of polymers. thermofisher.cn They are complementary, as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa. thermofisher.com
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is highly sensitive to polar functional groups. thermofisher.cn In the analysis of poly(this compound), the key indicator of polymerization is the disappearance of the C=C stretching vibration band from the monomer (around 1620-1660 cm⁻¹). mdpi.comjapsonline.comresearchgate.net The resulting polymer spectrum is characterized by strong absorption bands corresponding to the amide group, specifically the C=O stretching (Amide I band) around 1620-1640 cm⁻¹ and the C-N stretching vibration. japsonline.comacs.orgberkeley.edu Changes in the position and shape of these bands can indicate hydrogen bonding interactions and conformational changes. acs.org
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the non-polar molecular backbone structure and is excellent for studying polymer crystallinity and orientation. thermofisher.cnthermofisher.com For poly(this compound), Raman spectra would highlight the C-C backbone vibrations. thermofisher.cn Selective enhancement of amide group vibrations (C=O, C-N) can occur, providing a sensitive probe for interactions at the polymer side chain. berkeley.edu
Table 2: Key Vibrational Frequencies for Poly(this compound) Analysis (Note: Based on characteristic frequencies for poly(N-vinylamides) and polyamides). japsonline.comacs.orgnih.gov
| Technique | Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Significance |
| FTIR | ~1630 | C=O Stretch (Amide I) | Confirms presence of amide group; sensitive to H-bonding. |
| ~1480 | C-N Stretch / N-H Bend (Amide II) | Characteristic of the amide linkage. | |
| 2800 - 3000 | C-H Stretch | Aliphatic backbone and side chain. | |
| Disappearance of ~1658 | C=C Stretch | Confirms polymerization of the vinyl monomer. | |
| Raman | ~1630 | C=O Stretch (Amide I) | Can be enhanced by interactions, probing the side chain. |
| 800 - 1200 | C-C Stretch | Relates to the polymer backbone conformation and crystallinity. | |
| 2800 - 3000 | C-H Stretch | Aliphatic backbone and side chain. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy provides information about electronic transitions within a molecule and is used to determine certain optical properties of polymers. mat-cs.com While the saturated backbone of poly(this compound) does not absorb significantly in the UV-Vis range, the amide carbonyl group possesses n → π* electronic transitions. mat-cs.com The absorbance associated with these transitions can be monitored to study polymer concentration. acs.org Furthermore, UV-Vis spectroscopy is often used to study the phase transition behavior of thermoresponsive polymers, such as the lower critical solution temperature (LCST), by monitoring changes in the solution's transmittance as a function of temperature. mdpi.comcore.ac.uk
Mass Spectrometry (e.g., MALDI-TOF MS, ESI-MS) for End-Group Analysis and Molecular Weight Distribution
Mass spectrometry has become a vital tool for the structural analysis of polymers, offering precise mass measurements. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This soft ionization technique is invaluable for polymer characterization. sigmaaldrich.com It allows for the determination of absolute molecular weights of individual oligomer chains, rather than just averages. waters.com From a MALDI-TOF spectrum, one can calculate the number-average (Mn) and weight-average (Mw) molecular weights, and thus the polydispersity (Đ = Mw/Mn). sigmaaldrich.comwaters.com Crucially, the high resolution enables the identification of the repeating monomer unit mass and the masses of the end-groups, which provides critical information about the initiation and termination mechanisms of the polymerization process. researchgate.netsigmaaldrich.com
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is another soft ionization technique often coupled with liquid chromatography for the analysis of polymers. It is particularly useful for analyzing the composition of copolymers and identifying end-group functionalities.
Table 3: Information Derived from MALDI-TOF MS of a Polymer Sample
| Parameter | Derivation from Spectrum | Significance |
| Repeating Unit Mass | Mass difference between adjacent peaks in the oligomer distribution. | Confirms the chemical identity of the monomer unit. sigmaaldrich.com |
| End-Group Masses | Calculated from the mass of an individual n-mer peak using the formula: M_end-groups = M_n-mer - n(M_RU) - M_ion. sigmaaldrich.com | Elucidates initiation and termination pathways of polymerization. |
| Molecular Weight Averages (Mn, Mw) | Calculated from the intensities and m/z values of all peaks in the distribution. waters.com | Quantifies the average polymer size and its distribution. |
| Polydispersity (Đ) | Calculated as the ratio Mw/Mn. sigmaaldrich.com | Measures the breadth of the molecular weight distribution. |
Chromatographic Techniques for Polymer Molecular Weight Analysis
Chromatographic methods are essential for separating polymer molecules based on their size in solution, which is a cornerstone of determining molecular weight distributions.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Number-Average, Weight-Average Molecular Weights, and Polydispersity
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molecular weight distribution of polymers. shimadzu.com The method separates polymer molecules based on their hydrodynamic volume in solution. pslc.ws Larger molecules elute first as they are excluded from the pores of the column's stationary phase, while smaller molecules take a longer path through the pores and elute later. shimadzu.compslc.ws
By calibrating the system with polymer standards of known molecular weight, a calibration curve of log(Molecular Weight) vs. elution volume can be generated. shimadzu.comyoutube.com This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ) of an unknown polymer sample. rsc.orgmdpi.com Coupling SEC with advanced detectors like multi-angle light scattering (MALS) can provide absolute molecular weights without the need for column calibration, offering more accurate results, especially for polymers with different architectures than the standards. rsc.org
Table 4: Typical Data Obtained from SEC/GPC Analysis
| Parameter | Description | Significance |
| Mn (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influenced by the smaller molecules in the distribution. rsc.org |
| Mw (Weight-Average Molecular Weight) | An average that gives more weight to larger, heavier molecules. | Reflects the contribution of larger chains to the overall mass. rsc.org |
| Đ (Polydispersity Index) | The ratio of Mw/Mn. | A measure of the broadness of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample. sigmaaldrich.comrsc.org |
| Elution Volume/Time | The volume of solvent required to elute the polymer from the column. | Inversely related to the hydrodynamic volume and molecular size of the polymer. pslc.ws |
X-Ray Diffraction (XRD) for Investigation of Polymer Crystallinity and Morphology
X-ray diffraction (XRD) is a cornerstone technique for probing the long-range order in polymeric materials. It is instrumental in determining the degree of crystallinity and elucidating the morphological features of poly(this compound). The principle of XRD relies on the constructive interference of monochromatic X-rays scattered by crystalline domains within the polymer matrix. Crystalline regions produce sharp diffraction peaks at specific angles (2θ), while amorphous components contribute to a broad, diffuse halo. uc.edu
The analysis of an XRD diffractogram allows for the quantitative determination of the percent crystallinity by comparing the integrated areas of the crystalline peaks to the total area under the curve (crystalline peaks plus the amorphous halo). rsc.org Polymers are rarely 100% crystalline, and the ratio of crystalline to amorphous regions significantly influences their mechanical, thermal, and chemical properties. acs.org For instance, higher crystallinity is often associated with increased rigidity, higher melting points, and greater resistance to solvent penetration. acs.org
In the case of poly(this compound) and related poly(N-vinylamides), the polymer is often predominantly amorphous, exhibiting a broad halo in its XRD pattern. mdpi.commdpi.com However, under certain synthesis or processing conditions, semi-crystalline structures can form. These structures are evidenced by the appearance of distinct Bragg peaks superimposed on the amorphous background. mdpi.commetu.edu.tr For example, studies on poly(N-vinylcaprolactam) have shown that it is an amorphous polymer, while other research on different N-vinylamides indicates the possibility of crystalline domains. mdpi.comresearchgate.net
Furthermore, the width of the diffraction peaks can be used to estimate the average size of the crystallites via the Scherrer equation. uc.edu This provides valuable information on the polymer's morphology at the nanoscale, linking synthesis conditions to the resulting solid-state structure. uc.edu
Table 1: Representative XRD Data for a Semi-Crystalline Poly(this compound) Sample This table presents hypothetical data based on typical findings for semi-crystalline poly(N-vinylamides) to illustrate the principles of XRD analysis.
| Diffraction Angle (2θ) | Relative Intensity | Corresponding Miller Index (hkl) | Interpretation |
|---|---|---|---|
| ~12.5° | Medium | (110) | Indicates a degree of short-range order or the beginning of lamellar stacking. |
| ~21.0° | Strong | (200) | Primary diffraction peak, suggesting a well-defined inter-chain packing distance. |
| 15° - 30° | Broad | N/A | Amorphous halo, indicating significant disordered regions within the polymer. |
Advanced Analytical Techniques for Real-time Reaction Monitoring
Understanding and controlling the polymerization process is critical for producing polymers with desired molecular weights, compositions, and architectures. Advanced analytical techniques that allow for real-time, in-situ monitoring of the reaction have become indispensable tools in polymer chemistry. horiba.commdpi.com These methods provide continuous data on monomer consumption, polymer formation, and the appearance of intermediate species without the need for offline sampling, which can disturb the reaction and introduce errors. nih.govmetrohm.com
In-situ NMR Spectroscopy for Tracking Reaction Kinetics and Identifying Intermediates
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring polymerization reactions in real-time. nih.govnih.gov By performing the reaction directly inside an NMR spectrometer, it is possible to obtain high-resolution spectra at successive time points, offering a wealth of chemical information about the reacting species. nih.gov This method is particularly useful for tracking reaction kinetics and identifying transient intermediates that may not be observable through conventional offline analysis. nih.govsemi.ac.cn
For the polymerization of this compound, ¹H NMR is especially effective. The progress of the reaction can be tracked by monitoring the disappearance of the characteristic signals from the vinyl protons of the monomer and the simultaneous appearance of new signals corresponding to the saturated protons in the polymer backbone. mdpi.com The monomer conversion can be calculated at any given time by integrating these respective peaks. mdpi.com This allows for the determination of key kinetic parameters, such as the rate of polymerization (Rp). nih.gov Furthermore, in-situ NMR can help elucidate the reaction mechanism by detecting short-lived intermediates or side products. semi.ac.cn
Table 2: Key ¹H NMR Signal Changes during this compound Polymerization
| Species | Functional Group | Typical Chemical Shift (δ, ppm) | Observation during Polymerization |
|---|---|---|---|
| This compound (Monomer) | Vinylic Protons (-CH=CH₂) | ~5.5 - 7.0 | Signal intensity decreases as monomer is consumed. |
| Poly(this compound) (Polymer) | Polymer Backbone Protons (-CH-CH₂-) | ~1.5 - 2.5 | Broad signals appear and increase in intensity. |
| This compound (Monomer) | N-H Proton | ~7.5 - 8.5 | Signal may shift or broaden upon polymerization. |
| This compound (Monomer/Polymer) | Propionyl Protons (-CH₂CH₃) | ~1.1 (CH₃), ~2.2 (CH₂) | Signals may broaden and shift slightly upon incorporation into the polymer chain. |
Online Vibrational Spectroscopy (IR and Raman) for Monitoring Reaction Progress
Online vibrational spectroscopies, namely Infrared (IR) and Raman spectroscopy, are highly effective for the real-time monitoring of polymerization reactions. acs.orgbruker.com These techniques can be implemented using fiber-optic probes immersed directly into the reaction vessel, providing continuous, non-invasive analysis of the chemical composition. horiba.comhoriba.com
Fourier Transform Infrared (FT-IR) spectroscopy monitors the changes in absorption bands corresponding to specific functional groups. researchgate.net For the polymerization of this compound, a key band to monitor is the carbonyl (C=O) stretching vibration of the amide group (~1650 cm⁻¹). ncsu.edu Changes in the position and shape of this band can provide information on the conversion and the local chemical environment. The disappearance of vibrations associated with the C=C double bond of the vinyl group can also be tracked.
Raman spectroscopy is particularly advantageous for monitoring the polymerization of vinyl monomers. metrohm.comsemi.ac.cn The C=C stretching vibration in the this compound monomer gives a strong and distinct Raman signal (typically around 1630-1650 cm⁻¹). semi.ac.cn As the polymerization proceeds, this bond is consumed, leading to a proportional decrease in the intensity of its corresponding Raman peak. metrohm.comhoriba.com This allows for a direct and accurate measurement of monomer conversion over time. Raman is also insensitive to water, making it ideal for monitoring aqueous polymerization systems. horiba.com
Table 3: Monitoring this compound Polymerization with Vibrational Spectroscopy
| Spectroscopy | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Change upon Polymerization |
|---|---|---|---|
| Raman | C=C Stretch (Vinyl) | ~1640 | Peak intensity decreases, proportional to monomer consumption. |
| FT-IR | =C-H Bend (Vinyl) | ~960 | Peak intensity decreases as monomer is converted to polymer. |
| FT-IR / Raman | C=O Stretch (Amide I) | ~1650 | Peak may shift and/or broaden, indicating changes in conjugation and environment. |
| FT-IR / Raman | C-N Stretch / N-H Bend (Amide II) | ~1540 | Peak may shift, reflecting changes in hydrogen bonding and conformation. |
Mass Spectrometry for Real-time Intermediate Speciation
Mass spectrometry (MS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), has emerged as a powerful tool for the in-situ analysis of polymerization reactions. d-nb.infonih.gov ESI-MS allows for the direct transfer of charged species from the reaction solution into the gas phase for mass analysis, making it possible to observe the growing polymer chains and other charged intermediates in real-time. d-nb.info
During the polymerization of this compound, ESI-MS can provide detailed information on the distribution of oligomers at any given point in the reaction. By taking aliquots at different times, one can monitor the gradual shift of the mass distribution towards higher molecular weights as the polymer chains grow. researchgate.net Each peak in the mass spectrum corresponds to a specific oligomer (dimer, trimer, tetramer, etc.), often detected as an adduct with a cation (e.g., Na⁺ or K⁺). The mass difference between adjacent major peaks in a series corresponds precisely to the mass of the this compound monomer unit (99.13 g/mol ). This technique can also be invaluable for identifying initiator fragments, end-groups, and any potential side products, thereby offering a comprehensive picture of the reaction mechanism. d-nb.info
Table 4: Illustrative ESI-MS Data for Oligomer Speciation in this compound Polymerization Assuming detection as sodium adducts [M+Na]⁺ and an initiator fragment (I) with a mass of 50 Da.
| Oligomer (I-Mₙ) | Chemical Formula | Calculated Mass [M] (Da) | Expected m/z for [M+Na]⁺ |
|---|---|---|---|
| Initiator-Monomer (I-M₁) | I-C₅H₉NO | 149.13 | 172.12 |
| Initiator-Dimer (I-M₂) | I-(C₅H₉NO)₂ | 248.26 | 271.25 |
| Initiator-Trimer (I-M₃) | I-(C₅H₉NO)₃ | 347.39 | 370.38 |
| Initiator-Tetramer (I-M₄) | I-(C₅H₉NO)₄ | 446.52 | 469.51 |
| Initiator-Pentamer (I-M₅) | I-(C₅H₉NO)₅ | 545.65 | 568.64 |
Computational and Theoretical Investigations of N Ethenylpropanamide and Its Polymers
Quantum Mechanical Calculations for Monomer and Polymer Units
Quantum mechanics forms the basis for understanding the electronic structure and intrinsic properties of molecules. iaea.org Calculations on monomeric N-Ethenylpropanamide and small oligomeric units can reveal fundamental information about reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. hi.isresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying molecules the size of this compound.
Electronic Structure and Reactivity: A primary application of DFT is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. From this optimized structure, key electronic properties can be determined. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. umich.eduirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comchalcogen.ro A smaller gap generally suggests higher reactivity. chalcogen.ro For a vinyl monomer like this compound, these parameters provide insight into its polymerizability. scielo.brredalyc.org
Illustrative Data: DFT-Calculated Electronic Properties of this compound The following table presents hypothetical but representative values for the electronic properties of the this compound monomer, as would be calculated using a common DFT functional like B3LYP with a 6-31G(d) basis set.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -0.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity of the molecule |
Spectroscopic Property Prediction: DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. By comparing the calculated spectrum with experimental data, researchers can confirm the molecule's structure and the successful synthesis of the compound. The calculated frequencies for amide-specific bands (Amide I, II) and the vinyl group are particularly important for characterizing this compound. researchgate.net
Illustrative Data: Predicted vs. Experimental IR Frequencies for this compound This table shows a hypothetical comparison between DFT-calculated and experimental vibrational frequencies for key functional groups in the monomer.
| Vibrational Mode | Functional Group | Hypothetical Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |
| N-H Stretch | Amide | 3310 | 3280-3300 |
| C=O Stretch (Amide I) | Amide | 1675 | 1650-1660 |
| N-H Bend (Amide II) | Amide | 1560 | 1540-1550 |
| C=C Stretch | Vinyl Group | 1650 | 1630-1640 |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations based on first principles, without the use of experimental data or empirical parameters. rub.denih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, solve the Schrödinger equation more rigorously than DFT, providing highly accurate results, often referred to as "gold standard" benchmarks. frontiersin.org
However, their high computational cost typically limits their use to smaller molecules. rub.de For this compound, high-accuracy ab initio calculations would be invaluable for validating the results obtained from more cost-effective DFT methods, ensuring the chosen DFT functional is appropriate for this class of molecules. While specific ab initio studies on this monomer are not readily found, they represent a crucial step for ensuring the reliability of broader computational investigations.
Density Functional Theory (DFT) for Electronic Structure, Reactivity Parameters (e.g., HOMO/LUMO), and Spectroscopic Property Prediction
Molecular Mechanics and Molecular Dynamics Simulations for Conformational and Dynamic Analysis
While quantum mechanics describes electronic behavior, molecular mechanics (MM) and molecular dynamics (MD) are used to simulate the physical movements and interactions of atoms and molecules over time, treating atoms as classical particles. mdpi.comresearchgate.net
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. youtube.com For this compound and its short-chain oligomers, key rotations would occur around the C-N amide bond and the C-C bonds of the ethyl group. Different conformers, such as anti and gauche, possess different potential energies due to steric hindrance and other interactions. youtube.com
Molecular mechanics simulations can efficiently map the potential energy surface as a function of these rotations, identifying the most stable (lowest energy) conformations. rsc.org This information is critical for understanding the preferred shape of the monomer in solution and how it influences the stereochemistry of the resulting polymer chain.
Illustrative Data: Relative Energies of this compound Conformers This table provides hypothetical relative energies for different conformations arising from rotation around the N-CO bond.
| Conformer | Dihedral Angle (C=C-N-C=O) | Hypothetical Relative Energy (kcal/mol) | Stability |
| s-trans (anti-periplanar) | ~180° | 0.0 | Most Stable |
| gauche | ~60° | 3.5 | Less Stable |
| s-cis (syn-periplanar) | ~0° | 5.0 | Least Stable (Transition State) |
Molecular dynamics (MD) simulations model the behavior of a polymer chain over time by solving Newton's equations of motion for every atom in the system. mdpi.comnih.gov For poly(this compound), MD simulations can provide insights into:
Chain Conformation: How a single polymer chain folds and changes its shape in a solvent (e.g., water). Key metrics include the radius of gyration (Rg), which measures the chain's compactness.
Solvation: The interaction between the polymer and solvent molecules, including the formation of hydrogen bonds with the amide groups.
Self-Assembly: How multiple polymer chains interact with each other. Depending on the conditions (temperature, concentration), they might remain as individual coils, or aggregate to form larger structures. nih.gov
These simulations are particularly powerful for understanding the macroscopic properties of the polymer based on its molecular behavior, drawing parallels to well-studied systems like poly(N-isopropylacrylamide) (PNIPAM), which also exhibits environmentally responsive behavior. rsc.org
Conformational Landscapes of this compound and Oligomers
Computational Approaches to Reaction Mechanism and Pathway Elucidation
Understanding the mechanism of polymerization is essential for controlling the final properties of the polymer. Computational methods, especially DFT, can elucidate the step-by-step pathway of a chemical reaction, such as the free-radical polymerization of this compound. rsc.orgresearchgate.net
This involves calculating the energy profile of the entire reaction, including the reactants, products, and any intermediates or transition states (TS). acs.org The activation energy (the energy barrier that must be overcome for the reaction to proceed) can be determined from the energy difference between the reactants and the highest-energy transition state. acs.org For polymerization, this would involve modeling the initiation, propagation, and termination steps. By comparing the activation energies for different possible pathways, the most likely mechanism can be identified.
Illustrative Data: Hypothetical Activation Energies for Radical Polymerization of this compound This table and accompanying hypothetical reaction coordinate diagram illustrate the kind of data that would be generated from a mechanistic study of the polymerization process.
| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |
| Initiation | Radical initiator attacks monomer | ~10-15 |
| Propagation | Growing polymer radical attacks another monomer | ~5-8 |
| Chain Transfer | Radical transfers to another molecule | ~12-18 |
Hypothetical Reaction Coordinate Diagram for Polymerization A diagram would show the potential energy on the y-axis versus the reaction coordinate on the x-axis. It would feature peaks for the transition states and valleys for the intermediates for the initiation and propagation steps, with the propagation step typically having a lower activation barrier than the initiation step, allowing the chain to grow rapidly once started.
Transition State Search and Intrinsic Reaction Coordinate Analysis
Cheminformatics and Machine Learning Applications in this compound Research
Cheminformatics and machine learning are rapidly transforming materials science by enabling the analysis of large chemical datasets and the creation of predictive models. nih.govneovarsity.orgneovarsity.org In polymer science, this emerging field, often called polymer informatics, uses computational tools to establish relationships between polymer structures and their macroscopic properties. mi-6.co.jpijisae.org By representing polymers numerically through descriptors, machine learning algorithms can be trained to predict properties, guide the design of new polymers, and optimize reaction conditions, accelerating the development of materials like those based on this compound. mi-6.co.jpchemrxiv.orgarxiv.org
High-throughput screening allows for the rapid evaluation of large libraries of compounds to identify candidates with desired properties. nih.gov While initially developed for experimental workflows, the principles have been adapted for computational screening, which offers a faster and more cost-effective way to explore vast chemical spaces. nih.govresearchgate.net
In the context of this compound research, high-throughput computational screening can be used to design new monomers or identify optimal solvents for polymerization and processing. A powerful example of this approach is the large-scale computational prediction of polymer solubility. rsc.org Using molecular dynamics simulations and thermodynamic models, it is possible to build a database of solubility for numerous polymers in hundreds or thousands of solvents at different temperatures. rsc.org This data can then be used to develop tools that automatically select solvent systems for specific applications, such as dissolution-based recycling where one polymer needs to be selectively dissolved from a mixture. rsc.org This methodology could be applied to screen for novel vinyl amide monomers with tailored properties or to find green solvents for poly(this compound).
The typical workflow for such a computational screening process is outlined below:
| Step | Description | Example Application |
|---|---|---|
| 1. Library Generation | Create a large virtual library of molecules (e.g., monomers, solvents). | Generate a library of N-substituted vinyl amides with varying alkyl and functional groups. |
| 2. Descriptor Calculation | Compute a set of numerical descriptors (physicochemical, topological, quantum-mechanical) for each molecule in the library. | Calculate properties like molecular weight, polarity, and HOMO/LUMO energies for each potential monomer. |
| 3. Property Prediction | Use a pre-trained model (e.g., QSPR, machine learning) or simulation (e.g., molecular dynamics) to predict the target property. rsc.org | Predict the glass transition temperature of the resulting polymer or its solubility in water. |
| 4. Filtering and Selection | Filter the library based on the predicted properties to identify a smaller set of promising candidates. | Select the top 10 monomer candidates predicted to yield polymers with high thermal stability for experimental validation. |
Predictive modeling, particularly using machine learning (ML), is a powerful tool for understanding and optimizing polymerization processes. ijisae.org Traditional kinetic models of polymerization can be complex and may not capture all process nonlinearities. cetjournal.it ML models, such as artificial neural networks, can learn these complex relationships directly from experimental or simulation data. cetjournal.it
A significant challenge for using ML in science is the large amount of data typically required for training. rsc.org To overcome this, novel methods are being developed, such as Polymer Chemistry Informed Neural Networks (PCINNs). These models incorporate existing knowledge of polymerization kinetics into the training process, which allows for the creation of accurate predictive models even from very small datasets. rsc.org Such a model could be developed for this compound to predict outcomes like monomer conversion, molecular weight distribution, and polymer composition in real-time. cetjournal.itrsc.org
Beyond the polymerization process itself, ML models are used to predict the final properties of the polymer. By using graph neural networks that represent the polymer as an ensemble of structures, researchers can capture features like monomer composition and chain architecture to predict electronic and physical properties. arxiv.org For poly(this compound), this could mean predicting its thermal properties, mechanical strength, or biocompatibility based on its molecular structure and polymerization conditions. mdpi.com
| Modeling Approach | Description | Predicted Outcome/Property for this compound Systems |
|---|---|---|
| Informed Neural Networks (e.g., PCINN) | Neural networks that incorporate prior knowledge (e.g., kinetic equations) into the learning process to improve accuracy with limited data. rsc.org | Monomer conversion rate, average molecular weight, and process optimization. rsc.org |
| Recurrent Neural Networks (RNN) | A type of neural network suitable for sequential data, capable of modeling time-dependent processes and path-dependent material behavior. mdpi.com | Evolution of polymer properties during the reaction; mechanical response of the final polymer under stress. mdpi.com |
| Graph Neural Networks (GNN) | Networks that operate on graph-structured data, ideal for representing molecular and polymer structures. arxiv.org | Prediction of bulk properties (e.g., solubility, glass transition temperature) directly from the monomer and polymer chain structure. arxiv.org |
| Quantitative Structure-Property Relationship (QSPR) | Regression or classification models that correlate chemical structure descriptors with physical or biological properties. princeton.edu | Predicting the thermal stability, hydrophilicity, or protein resistance of poly(this compound) based on its chemical features. nih.gov |
Advanced Materials Science and Engineering of N Ethenylpropanamide Based Polymers
Rational Design and Synthesis of Novel Polymeric Architectures
The synthesis of complex macromolecular structures from N-Ethenylpropanamide, a non-ionic N-vinylamide monomer, leverages principles from controlled living polymerization techniques. google.com Methodologies such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly suitable for creating well-defined polymers from N-vinyl monomers, allowing for precise control over molecular weight and the creation of complex architectures like block and graft copolymers. mdpi.comnih.gov The general strategy involves the careful selection of initiators, chain transfer agents (CTAs), and reaction conditions to guide the polymerization process toward the desired structure. researchgate.netuctm.edu
Gel-like polymer compositions, particularly hydrogels, are three-dimensional networks capable of absorbing large amounts of water or biological fluids. mdpi.comtubitak.gov.tr The development of such gels from this compound would typically involve the polymerization of the monomer in the presence of a cross-linking agent. These hydrogels can be designed to be stimuli-responsive, exhibiting changes in their swelling behavior in response to external triggers like temperature. acs.orgnih.govyoutube.com
While specific research on this compound hydrogels is not extensively documented, the synthesis principles can be inferred from related N-vinylamide polymers. For instance, thermosensitive hydrogels have been prepared through the free-radical copolymerization of N-vinylamides like N-vinylacetamide (NVA) and a hydrophobic comonomer in the presence of a suitable crosslinker, such as butylenebis(N-vinylacetamide). researchgate.net This approach creates a network that can exhibit a lower critical solution temperature (LCST), causing the hydrogel to shrink as the temperature increases. researchgate.net The synthesis of this compound-based hydrogels would likely follow a similar photopolymerization or free-radical polymerization technique, using a multifunctional crosslinker to form the network structure. mdpi.com
The properties of these hydrogels, such as their swelling ratio and mechanical strength, can be tuned by adjusting the concentration of the crosslinker. researchgate.netmdpi.com For example, in poly(N-isopropylacrylamide) (PNIPAM) hydrogels, a well-studied thermoresponsive polymer, the monomer-to-crosslinker ratio is a critical parameter; higher ratios can lead to softer gels, while lower ratios can result in more brittle structures. researchgate.net
The engineering of graft and block copolymers allows for the combination of distinct polymer properties into a single macromolecule. cmu.eduharth-research-group.org Block copolymers consist of two or more linear chains of different monomers covalently bonded, while graft copolymers feature a main polymer backbone with one or more side chains of a different composition. uctm.educmu.edu
Block Copolymers: The synthesis of block copolymers containing a poly(this compound) segment would likely utilize controlled radical polymerization methods like RAFT. mdpi.compreprints.org This technique is effective for polymerizing "less activated monomers" (LAMs) like N-vinylamides and "more activated monomers" (MAMs) like methacrylates, although the sequence of monomer addition is critical. preprints.org For instance, in the synthesis of block copolymers from N-vinyl pyrrolidone (another N-vinylamide) and methacrylates, the N-vinyl monomer is typically polymerized first to create a macro-CTA, which is then used to polymerize the second block. mdpi.commdpi.com This sequential approach would be applicable for creating amphiphilic block copolymers where poly(this compound) serves as the hydrophilic block.
Graft Copolymers: Graft copolymers can be synthesized using three main strategies: "grafting-from," "grafting-onto," and "grafting-through". cmu.eduumich.edu
The "grafting-from" method involves initiating the growth of side chains from a pre-existing polymer backbone. umich.edu For a poly(this compound) based system, this could involve preparing a copolymer of this compound with a monomer containing initiator sites for a second polymerization.
The "grafting-through" technique involves copolymerizing a monomer with a macromonomer (a polymer chain with a polymerizable end group). cmu.edu
The "grafting-onto" method attaches pre-formed polymer chains to a polymer backbone. nih.gov
These strategies allow for the creation of materials with unique properties. For example, grafting thermoresponsive PNIPAM chains onto a biodegradable backbone like chitosan (B1678972) results in a copolymer with both pH and temperature sensitivity. mdpi.comnih.gov A similar approach with poly(this compound) could yield novel biomaterials.
Cross-linked polymer networks are formed by covalently linking polymer chains, resulting in materials with enhanced mechanical stability, thermal resistance, and controlled swelling behavior. acs.orgumich.edugoogle.com The design of such networks using this compound can be achieved by copolymerizing it with a multifunctional cross-linking monomer. google.comrsc.org
For example, complex amphiphilic networks have been created from block copolymers of poly(N-vinylpyrrolidinone)-b-poly(isoprene) by selectively cross-linking the polyisoprene domains. nih.gov A similar strategy could be applied to a block copolymer containing a poly(this compound) segment and a cross-linkable segment. Alternatively, direct copolymerization of this compound with a di-functional monomer, such as diethylene glycol diacrylate or N,N'-methylenebis(acrylamide), via free-radical polymerization can produce a cross-linked hydrogel network. mdpi.com The crosslink density, which dictates many of the network's properties, is controlled by the concentration of the cross-linking agent. google.com
Engineering of Graft and Block Copolymers for Specific Applications
Structure-Property Relationships in this compound Polymers
The relationship between the molecular structure of a polymer and its bulk properties is a fundamental concept in materials science. mdpi.com For polymers based on this compound, understanding how architectural changes at the molecular level translate to macroscopic performance is key to their application.
The microstructure of a polymer—encompassing factors like molecular weight, chain architecture (linear, branched, grafted), and crosslink density—directly influences its macroscopic properties such as mechanical strength, thermal stability, and responsiveness to stimuli. mdpi.com
In cross-linked networks , the degree of cross-linking is a dominant microstructural feature. A higher crosslink density generally leads to a stiffer material with a lower swelling capacity, as the movement of polymer chains is more restricted. umich.edugoogle.com This is because the crosslinks reduce the average length of the polymer chains between junction points, impacting the material's elasticity.
In block copolymers , the relative volume fraction of the different blocks determines the resulting morphology upon phase separation. This microstructure governs the mechanical properties of the material. For instance, the combination of a "hard" glassy block with a "soft" rubbery block can result in a thermoplastic elastomer, where the hard domains act as physical crosslinks.
Copolymerization is a powerful tool to fine-tune the properties of polymers. By incorporating a second monomer into a poly(this compound) chain, properties such as thermo-responsiveness, solubility, and mechanical behavior can be systematically altered. core.ac.uk
While specific data for this compound copolymers is limited, research on the closely related poly(N-vinylacetamide-co-vinyl acetate) system provides a clear example of this principle. The table below, based on findings from this analogous system, illustrates how copolymer composition dictates the LCST. researchgate.net It is anticipated that copolymers of this compound would exhibit a similar dependence on comonomer content.
Similarly, incorporating charged or highly hydrophilic monomers would be expected to increase the LCST or even eliminate it, enhancing the polymer's water solubility across a wider temperature range. The mechanical properties are also strongly dependent on composition; for instance, copolymerizing with a monomer that has a high glass transition temperature (Tg) would increase the stiffness of the final material. mdpi.com
Research on Polymer Performance in Specific Material Contexts
Investigation of this compound Polymers in Advanced Film Technologies
The development of advanced polymeric films is a significant area of materials science, with applications ranging from packaging to functional components in electronic devices. mdpi.com Polymers based on N-substituted acrylamides, such as the this compound isomer Poly(N-isopropylacrylamide) (PNIPAAm), are of particular interest due to their "smart" properties, especially their responsiveness to external stimuli like temperature. nih.gov Research into copolymers of this compound and its related structures focuses on tailoring film properties for specific, high-performance applications. mdpi.com
Copolymerization is a key strategy to modify the properties of polymer films. For instance, incorporating hydrophobic or hydrophilic comonomers can alter the lower critical solution temperature (LCST) of PNIPAAm, a characteristic likely shared by Poly(this compound). nih.gov The synthesis of copolymers using monomers like hydroxyethyl (B10761427) acrylate (B77674) and methyl methacrylate (B99206) has been shown to produce films with good thermal stability, flexibility, and adhesion. scielo.br In such systems, the final properties are a function of the monomer ratio and molecular weight. scielo.br For example, studies on hydroxyethyl acrylate and methyl methacrylate copolymers revealed thermal decomposition temperatures consistently above 400°C and excellent adhesion properties. scielo.br
The mechanical and surface properties of these films are critical for their application. Langmuir-Blodgett film studies of PNIPAAm-based block copolymers show the formation of high-density micellar structures with high collapse pressures (48–61 mN/m), indicating robust film formation. nih.gov Similarly, copolymers of polyvinylidene fluoride (B91410) (PVDF) with PNIPAAm combine chemical and heat resistance with hydrophilic properties. nih.gov The objective of creating these composite films is often to combine the desirable traits of different polymers, such as the strength and flame retardancy of materials like Polyetherimide (PEI) with the functional responsiveness of an acrylamide-based polymer. mdpi.com The integration of this compound into such systems could yield films with a unique combination of thermal stability, chemical resistance, and tunable permeability. mdpi.commdpi.com
Table 1: Comparison of Properties for Various Advanced Polymer Films This table compiles data from research on various polymers to contextualize the potential performance of this compound-based films.
| Polymer System | Key Monomers | Noteworthy Film Properties | Potential Application Area | Reference(s) |
| HEMMA Copolymers | Hydroxyethyl acrylate, Methyl methacrylate | Good thermal stability (decomposition >400°C), flexibility, and adhesion. | Coatings, Adhesives | scielo.br |
| PNIPAAm Block Copolymers | N-isopropylacrylamide, 2,2,3,3-tetrafluoropropyl methacrylate | High collapse pressures (48–61 mN/m) in Langmuir-Blodgett films; thermo-responsive. | Smart Membranes, Sensors | nih.gov |
| P(VDF-TrFE) | Vinylidene fluoride, Trifluoroethylene | Piezoelectric properties, high dielectric constant (~30 at 10 kHz), thermal stability. | Electronic Devices, Nanogenerators | mdpi.com |
| PEBAX/PEG Composites | Poly(ether-block-amide), Polyethylene (B3416737) glycol | Temperature-dependent gas permeability; thermal stability increases with PEG molecular weight. | Smart Packaging, Membranes | mdpi.com |
Evaluation of this compound Copolymers as Components in Lubricating Compositions
Modern lubricants are complex formulations consisting of a base oil and an advanced additive package designed to enhance performance and protect mechanical parts. valvolineglobal.com These additives perform various functions, including reducing friction, preventing wear, inhibiting corrosion, and maintaining viscosity under different operating conditions. valvolineglobal.comlubrication.expert Copolymers, particularly those derived from vinyl monomers, are frequently used as viscosity index improvers and dispersants.
Patents have identified copolymers containing this compound (also known as N-vinylpropionamide) as valuable components in lubricating compositions. google.comgoogleapis.com These polymers are typically statistical copolymers, resulting from the polymerization of this compound with other monomers, such as various methacrylates (e.g., methyl methacrylate, butyl methacrylate). google.com The function of these copolymers within the lubricant is often to act as a viscosity adjusting agent or a dispersing agent. google.com
As a dispersant, an this compound copolymer would help to keep insoluble particles, such as soot from diesel engine combustion, suspended in the oil, preventing them from agglomerating and forming sludge or deposits on engine parts. valvolineglobal.com This action is crucial for maintaining engine cleanliness and efficiency. valvolineglobal.com As a viscosity modifier, the polymer helps to stabilize the lubricant's viscosity across a wide range of temperatures, ensuring a consistent protective film at both low and high operating temperatures.
The effectiveness of these polymer additives is determined by their chemical structure and molecular weight, which can be tailored during synthesis. wipo.int For example, combining monomers with different characteristics, such as a hydrophilic monomer like this compound and a hydrophobic monomer, can create amphiphilic copolymers that have strong interactions at oil-metal interfaces. mdpi.com
Table 2: Role of Additives in Lubricating Compositions and the Potential Function of this compound Copolymers
| Additive Type | Primary Function | Common Chemical Examples | Potential Role of this compound Copolymers | Reference(s) |
| Anti-Wear Agents | Form a sacrificial film on metal surfaces to prevent contact under high load. | Zinc dialkyl dithiophosphate (B1263838) (ZDDP), Organo-molybdenum compounds | Not a primary role, but may have synergistic effects. | valvolineglobal.comlubrication.expert |
| Dispersants | Keep insoluble contaminants suspended in the oil to prevent deposits. | Alkylsuccinimides, Polymeric alkylthiophosphonates | To act as an ashless dispersant, improving engine cleanliness. | valvolineglobal.comgoogle.com |
| Viscosity Index Improvers | Reduce the rate of viscosity change with temperature. | Poly(alkyl methacrylates), Olefin copolymers | To modify and stabilize lubricant viscosity across operating temperatures. | google.com |
| Friction Modifiers | Reduce friction to improve fuel economy or control clutch engagement. | Organic fatty acids and amides | May contribute to friction modification due to the polar amide group. | valvolineglobal.com |
| Corrosion Inhibitors | Neutralize acids and form a protective barrier to prevent rust and corrosion. | ZDDP, Sulfonates | Not a primary role. | valvolineglobal.com |
Studies on High-Temperature and High-Pressure Stable Polymer Systems
High-performance polymers are essential for applications in harsh environments, such as those encountered in the aerospace, automotive, and energy industries, which involve high temperatures and high pressures (HPHT). tainstruments.comfluorocarbon.co.uk These materials must maintain their mechanical, thermal, and chemical integrity under conditions that would cause conventional polymers to degrade. tainstruments.com Research in this area focuses on developing polymers with high thermal stability and predictable performance under stress. fluorocarbon.co.uk
While direct studies on Poly(this compound) for HPHT applications are not widely published, its isomer, Poly(N-isopropylacrylamide) (PNIPAAm), provides valuable insights. Thermogravimetric analysis (TGA) of PNIPAAm shows that it possesses good thermal stability, with significant degradation occurring primarily in a single stage at temperatures between 350°C and 440°C. mdpi.com Some studies indicate stability up to approximately 300°C. mdpi.com This thermal resistance is comparable to some high-performance polymers, although materials like Polyetherimide (PEI), specifically ULTEM 9085, exhibit even higher degradation temperatures, starting around 496°C. mdpi.com
Pressure is another critical factor influencing polymer stability. High pressure can stabilize certain chemical structures; for example, studies on amino acids have shown that high pressure (1.0-5.5 GPa) can stabilize them against thermal degradation and even promote polymerization. nih.gov For polymers like PNIPAAm, pressure significantly affects their behavior in aqueous solutions. At atmospheric pressure, PNIPAAm forms compact globules above its cloud point, but at high pressure (35-55 MPa), these transition into larger, water-rich aggregates. nih.gov This pressure-responsive behavior is a key characteristic of "smart" polymer systems. The stability of high-performance polymers can, however, be negatively impacted by pressure; the thermal decomposition of some fluoroelastomers (FKMs) starts at temperatures up to 10% lower under elevated pressure compared to ambient pressure. tainstruments.com
Table 3: Thermal Stability of Various Polymers in High-Temperature Contexts
| Polymer System | Initial Degradation Temperature (5% Weight Loss) | Key Degradation Temperature Range | Noteworthy Characteristics | Reference(s) |
| Poly(N-isopropylacrylamide) (PNIPAAm) | ~300-311°C | Main degradation: 395-425°C | Good thermal stability; pressure- and thermo-responsive. | mdpi.comresearchgate.net |
| Poly(alkyl methacrylates) (PAMA) | Varies by alkyl group (e.g., PMMA is higher than PEMA) | Degradation starts ~250-300°C | Primarily degrades back to monomer. | polychemistry.com |
| ULTEM 9085 (PEI) | 496°C | Main degradation inflection point: 570°C | High-performance thermoplastic with high strength and flame retardancy. | mdpi.com |
| Fluoroelastomer (FKM) | Service temperature up to 230°C (short term 300°C) | Decomposition temperature is lowered by high pressure. | High chemical and temperature resistance. | tainstruments.com |
Exploration of this compound Polymers as Enzyme Immobilization Matrices
Enzyme immobilization is a critical technology in biocatalysis that enhances enzyme stability, facilitates reuse, and simplifies downstream processing, making industrial applications more economically viable. bmbreports.orgrsc.org Polymeric hydrogels are widely used as support matrices because their high water content and porous three-dimensional network provide a biocompatible microenvironment that minimizes enzyme denaturation. uns.ac.rsresearchgate.netnih.gov
Polymers based on N-substituted acrylamides, including Poly(this compound) and its well-studied isomer Poly(N-isopropylacrylamide) (PNIPAAm), are highly suitable for this purpose. mdpi.com These are often termed "smart polymers" because they respond to external stimuli such as temperature or pH. rsc.org This responsiveness can be harnessed for controlled substrate delivery and product release. Hydrogels made from these polymers can be formed through various methods, including cross-linking polymerization. uns.ac.rsfrontiersin.org
The primary methods for immobilization are entrapment, where the enzyme is physically caged within the polymer matrix, and covalent bonding, where the enzyme is chemically attached to the functional groups on the polymer support. numberanalytics.commdpi.com For instance, amine transaminase has been successfully co-immobilized with its cofactor in a copolymeric hydrogel matrix, achieving an immobilization efficiency of over 97% and retaining 92% of initial productivity after 10 days of continuous operation. frontiersin.org The immobilized enzyme also demonstrated enhanced stability over a broader pH and temperature range compared to the free enzyme. frontiersin.org
The choice of polymer matrix is crucial. Natural polymers like alginate, chitosan, and cellulose (B213188) are widely used due to their biocompatibility and mild gelling conditions. uns.ac.rs Synthetic polymers like Poly(this compound) offer the advantage of tunable properties through copolymerization. By incorporating different monomers, the hydrogel's pore size, swelling behavior, and mechanical strength can be precisely controlled to optimize performance for a specific enzyme and reaction. bmbreports.orgfrontiersin.org The use of polyethylenimine (PEI) as a coating or cross-linker can further enhance enzyme binding and stability within these matrices. researchgate.net
Table 4: Examples of Polymer Matrices for Enzyme Immobilization
| Polymer Matrix | Immobilization Method | Enzyme Example | Key Findings | Reference(s) |
| Copolymeric Hydrogel | Entrapment | Amine Transaminase | Immobilization efficiency >97%; enhanced pH and temperature stability. | frontiersin.org |
| Sodium Alginate / Chitosan | Covalent Bonding / Cross-linking | Laccase | Improved pH, temperature, and storage stability compared to free laccase. | researchgate.net |
| Polymethyl Methacrylate Resin | Adsorption | Candida antarctica lipase (B570770) B (CaLB) | Widely used commercial example (Novozym 435®); high stability. | mdpi.com |
| Cellulose Nanofibers | Covalent Bonding (with PEG spacer) | Lipase | Hydrophilic PEG spacer arm improved conformational flexibility and stability in organic media. | bmbreports.org |
| Polyvinyl Alcohol (PVA) | Entrapment | Various (e.g., lipase, amylase) | Highly porous structure effective for enzyme entrapment; good mechanical properties. | nih.gov |
Future Research Directions and Emerging Avenues
Development of Sustainable and Environmentally Benign Polymerization Processes for N-Ethenylpropanamide
The increasing global emphasis on green chemistry is driving research towards more sustainable methods for polymer production. thebioscan.com For this compound, this involves exploring alternatives to conventional free-radical polymerization which often utilize organic solvents and initiators with environmental footprints. Key areas of future research include:
Bio-based Monomer Synthesis: A significant long-term goal is the development of synthetic pathways to this compound from renewable feedstocks. researchgate.net This would drastically reduce the polymer's lifecycle environmental impact. Research could focus on biocatalytic routes or the chemical conversion of biomass-derived platform chemicals.
Water-Based Polymerization: As a water-soluble monomer, this compound is an excellent candidate for aqueous polymerization techniques. researchgate.net Future work should optimize water-borne polymerization processes, such as emulsion or dispersion polymerization, to synthesize high molecular weight polymers while eliminating the need for volatile organic compounds (VOCs).
Green Catalysis: The exploration of metal-free and organocatalyzed polymerization methods for this compound is a promising avenue. thebioscan.com These catalysts can offer high efficiency and selectivity while avoiding the potential toxicity and environmental contamination associated with some metal-based catalysts.
Polymer Recycling and Degradation: Investigating the recyclability of poly(this compound) through mechanical or chemical means is crucial for a circular economy approach. mdpi.com Furthermore, designing polymers with controlled degradability, perhaps by incorporating specific linkages into the polymer backbone, would be beneficial for biomedical and environmental applications.
Recent studies on related poly(N-vinylamide)s have demonstrated the feasibility of using environmentally benign solvents like water and employing techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization to create well-defined polymers. chemrxiv.orguwb.edu.pl These approaches serve as a strong foundation for developing similar sustainable processes for this compound.
Integration of In-situ Advanced Analytical Techniques with Computational Modeling for Real-time Process Optimization
To achieve precise control over the polymerization of this compound and the resulting polymer properties, the integration of real-time monitoring with predictive modeling is essential. This data-driven approach allows for dynamic process optimization, ensuring high-quality and consistent polymer production.
In-situ Spectroscopic and Chromatographic Monitoring: Techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on monomer conversion, polymer composition, and reaction kinetics. researchgate.netrsc.org Coupling these with online gel permeation chromatography (GPC) would allow for real-time monitoring of molecular weight and molecular weight distribution.
Computational Fluid Dynamics (CFD) and Kinetic Modeling: Computational models can simulate the complex interplay of reaction kinetics, heat and mass transfer, and fluid dynamics within the polymerization reactor. metu.edu.tr These models, when validated with in-situ data, can predict how changes in process parameters (e.g., temperature, initiator concentration) will affect the final polymer properties. researchgate.net
Machine Learning for Process Control: By feeding the vast amount of data from in-situ analytics and computational models into machine learning algorithms, it is possible to develop predictive models for process control. mdpi.com These models can identify optimal reaction conditions and even adjust them in real-time to maintain desired product specifications.
The combination of these techniques creates a "digital twin" of the polymerization process, enabling a high level of control and efficiency that is difficult to achieve through traditional experimental approaches alone.
Exploration of this compound in Stimuli-Responsive Polymer Systems
Stimuli-responsive or "smart" polymers, which undergo significant changes in their properties in response to external stimuli, are a major area of materials research. rsc.org Poly(N-vinylamide)s, a class to which poly(this compound) belongs, are known for their thermoresponsive behavior in aqueous solutions, often exhibiting a lower critical solution temperature (LCST). uni-bayreuth.decore.ac.uk This property makes them highly attractive for a variety of applications.
Future research in this area will likely focus on:
Tuning the LCST: Systematically studying how the molecular weight, end-groups, and copolymer composition of poly(this compound) affect its LCST is crucial for designing materials for specific applications. mdpi.com For instance, in biomedical applications, an LCST close to physiological temperature (37°C) is often desired. core.ac.uk
Multi-Responsive Systems: Creating polymers that respond to multiple stimuli (e.g., temperature and pH) can lead to more sophisticated and functional materials. mdpi.comjchemrev.com This can be achieved by copolymerizing this compound with other functional monomers.
Hydrogels and Nanogels: The development of hydrogels and nanogels based on poly(this compound) is a promising direction for drug delivery, tissue engineering, and biosensing. researchgate.netacs.orgnih.gov These materials can exhibit controlled swelling and release of encapsulated molecules in response to specific triggers.
Surface Modification: Grafting poly(this compound) onto surfaces can create smart coatings that can change their wettability or adhesive properties in response to temperature changes.
The table below summarizes the stimuli-responsive behavior of some poly(N-vinylamide)s, providing a basis for predicting the potential of poly(this compound).
| Polymer | Stimulus | Response | Potential Application |
| Poly(N-isopropylacrylamide) (PNIPAM) | Temperature | Exhibits a sharp LCST around 32°C. core.ac.uk | Drug delivery, tissue engineering. core.ac.uk |
| Poly(N-vinylcaprolactam) (PNVCL) | Temperature | Shows an LCST that can be tuned between 32°C and 45°C. mdpi.com | Biomedical applications. mdpi.com |
| Copolymers of N-vinylamides | Temperature, pH | Can exhibit both thermo- and pH-responsiveness depending on the comonomer. mdpi.com | Smart hydrogels, sensors. mdpi.com |
Advanced Theoretical Frameworks for Predictive Polymer Design and Performance Modeling
The development of new polymers is often a time-consuming and resource-intensive process. Advanced theoretical and computational frameworks can accelerate this process by enabling the in silico design and property prediction of novel polymers. mdpi.com
Key research directions include:
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models establish mathematical relationships between the chemical structure of a monomer and the physical properties of the resulting polymer. mdpi.com By developing robust QSPR models for poly(this compound), researchers can predict properties like glass transition temperature, solubility, and mechanical strength before synthesis.
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed, atomistic view of polymer chain dynamics, conformation, and interactions with surrounding molecules. numberanalytics.com These simulations can be used to understand the molecular basis of macroscopic properties, such as the LCST behavior of poly(this compound) in water.
Graph Neural Networks (GNNs): GNNs are a type of machine learning model that can learn directly from the graphical representation of molecules. springernature.com By training a GNN on a database of known polymers and their properties, it is possible to create a powerful tool for predicting the properties of new, hypothetical polymers like those based on this compound. springernature.comarxiv.org
These predictive modeling techniques, when combined with high-throughput experimental methods, can create a closed-loop discovery process where new polymer candidates are designed computationally, synthesized and tested experimentally, and the results are then used to refine the computational models further. This synergy will be instrumental in unlocking the full potential of this compound and its polymers in the years to come.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Ethenylpropanamide with high purity, and how can reproducibility be ensured?
- Methodological Answer : Synthesis should follow protocols for analogous propanamide derivatives, such as using controlled amidation reactions with ethenyl precursors. Detailed documentation of reagents (e.g., anhydrous conditions, catalyst selection) and purification steps (e.g., recrystallization, HPLC) is critical. Reproducibility requires strict adherence to published protocols or modifications explicitly validated in peer-reviewed studies . For novel methods, provide source details for specialized chemicals and equipment, as per analytical chemistry standards .
Q. How should researchers characterize the molecular structure and purity of this compound?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR for functional group identification (e.g., ethenyl proton signals).
- FT-IR to confirm amide bonds (C=O stretching ~1650 cm⁻¹).
- Mass spectrometry for molecular weight validation.
Cross-reference data with authoritative databases like NIST Chemistry WebBook to ensure accuracy . Purity assessment should include melting point analysis and chromatographic methods (e.g., GC-MS) .
Q. What experimental parameters are critical for assessing this compound’s stability under varying conditions (e.g., pH, temperature)?
- Methodological Answer : Design stability studies with controlled variables:
- Independent variables : pH (buffered solutions), temperature (thermal degradation assays).
- Dependent variables : Degradation products (HPLC tracking), half-life calculations.
Statistical analysis (e.g., ANOVA) must validate sample replicates. Raw data should be archived in appendices, with processed results highlighting significant trends .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) be integrated with experimental data to predict this compound’s reactivity in catalytic systems?
- Methodological Answer :
- Step 1 : Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways.
- Step 2 : Validate predictions experimentally via kinetic studies (e.g., monitoring reaction intermediates with in-situ IR).
- Step 3 : Compare computational and empirical data using error metrics (e.g., root-mean-square deviation). Discrepancies should prompt re-evaluation of solvent effects or basis sets in simulations .
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔHf) of this compound across studies?
- Methodological Answer :
- Triangulation : Cross-check data from calorimetry, combustion analysis, and computational estimates.
- Error Analysis : Identify methodological biases (e.g., impurity levels in samples, instrument calibration drift).
- Meta-Analysis : Systematically review literature to isolate variables (e.g., solvent choice) affecting measurements. Publish corrigenda if systematic errors are confirmed .
Q. What ethical considerations are critical when handling this compound derivatives in biomedical research?
- Methodological Answer :
- Ethical Approval : Secure institutional review board (IRB) approval for studies involving human tissues or animal models.
- Data Anonymization : Pseudonymize datasets, with encryption keys stored separately from research teams .
- Risk Assessments : Conduct pre-study evaluations of toxicity and environmental impact, referencing guidelines from agencies like ECHA .
Data Presentation and Analysis
Q. How should researchers present large datasets (e.g., reaction kinetics) while maintaining clarity in publications?
- Methodological Answer :
- Tables : Summarize key findings (e.g., rate constants, R² values) in the main text.
- Supplementary Material : Archive raw data (e.g., time-point measurements) in appendices or repositories.
- Visualization : Use Arrhenius plots or 3D surface graphs to highlight trends. Avoid redundant figures; prioritize quality over quantity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
